1,3-Dithiane, 2-(2-nitrophenyl)-
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Overview
Description
1,3-Dithiane, 2-(2-nitrophenyl)- is an organosulfur compound that features a 1,3-dithiane ring substituted with a 2-nitrophenyl group. This compound is part of a broader class of 1,3-dithianes, which are known for their versatility in organic synthesis, particularly as intermediates in the synthesis and interconversion of monocarbonyl and 1,2-dicarbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(2-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiane ring .
Industrial Production Methods
Industrial production of 1,3-dithianes often involves the use of polyphosphoric acid and acetic acid as deprotecting agents. This method is favored due to its mild reaction conditions and high efficiency . Additionally, mercury (II) nitrate trihydrate has been used for the solid-state deprotection of 1,3-dithianes, yielding the corresponding carbonyl compounds in excellent yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiane, 2-(2-nitrophenyl)- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(2-nitrophenyl)- involves its ability to act as a nucleophilic acylating agent. The sulfur atoms in the 1,3-dithiane ring stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals . This stabilization allows the compound to undergo various nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dioxane: Contains oxygen atoms instead of sulfur.
1,3-Oxathiane: Contains both sulfur and oxygen atoms in the ring.
Uniqueness
1,3-Dithiane, 2-(2-nitrophenyl)- is unique due to its combination of a 1,3-dithiane ring with a nitrophenyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
35531-58-9 |
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Molecular Formula |
C10H11NO2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2 |
InChI Key |
RDJLLIFTXQSIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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